CYP2D6 Inhibition Potency of 2,2-Dimethylchroman-4-amine vs. CYP1A1 Selectivity
2,2-Dimethylchroman-4-amine (racemic) demonstrates moderate inhibitory activity against recombinant human CYP2D6 with an IC₅₀ of 217 nM, while exhibiting substantially weaker inhibition of CYP1A1 with IC₅₀ values of 5.0 μM and 84 μM in rat liver microsomal assays under different induction conditions [1][2]. This differential CYP isoform profile provides a basis for predicting potential metabolic interactions compared to structurally related 6-fluoro analogs which may exhibit altered CYP inhibition patterns due to electronic effects of fluorine substitution.
| Evidence Dimension | CYP2D6 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 217 nM |
| Comparator Or Baseline | CYP1A1 inhibition IC₅₀ = 5.0 μM (3-MC-induced rat liver microsomes); 84 μM (PB-induced) |
| Quantified Difference | 23-fold to 387-fold greater potency for CYP2D6 vs. CYP1A1 |
| Conditions | Recombinant human CYP2D6 expressed in insect cell microsomes using AMMC substrate; rat liver microsomal aryl hydrocarbon hydroxylase assay |
Why This Matters
Quantitative CYP inhibition data enables informed selection for ADME-Tox studies requiring specific cytochrome P450 interaction profiling.
- [1] BindingDB Entry BDBM50270028 (CHEMBL4071612). 2,2-Dimethylchroman-4-amine CYP2D6 inhibition: IC₅₀ = 217 nM. View Source
- [2] BindingDB Entry BDBM50404853 (CHEMBL156313). 2,2-Dimethylchroman-4-amine CYP1A1 inhibition: IC₅₀ = 5.0 μM (3-MC-induced); 84 μM (PB-induced). View Source
